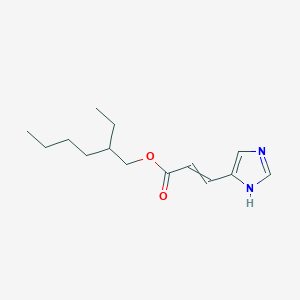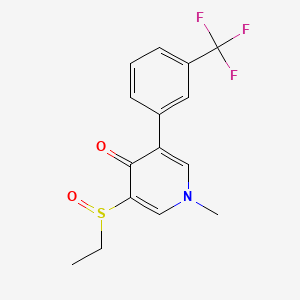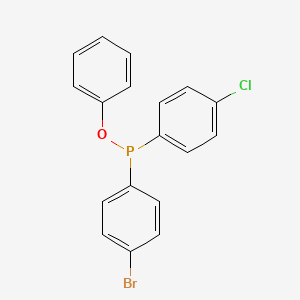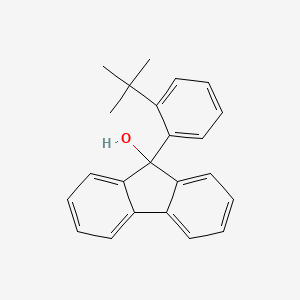![molecular formula C16H14BrNO2 B14475154 [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile CAS No. 65341-83-5](/img/structure/B14475154.png)
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile: is an organic compound that features a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, with an acetonitrile group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Benzyloxylation: The attachment of a benzyloxy group through a Williamson ether synthesis, where the phenol is deprotonated and reacted with benzyl bromide.
Acetonitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile: can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used.
Major Products
Oxidation: Formation of benzylic aldehydes or acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
[4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde]: Similar structure but with an aldehyde group instead of an acetonitrile group.
[4-(Benzyloxy)-2-bromo-5-methoxyphenol]: Similar structure but with a hydroxyl group instead of an acetonitrile group.
Uniqueness
Properties
CAS No. |
65341-83-5 |
|---|---|
Molecular Formula |
C16H14BrNO2 |
Molecular Weight |
332.19 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C16H14BrNO2/c1-19-15-9-13(7-8-18)14(17)10-16(15)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7,11H2,1H3 |
InChI Key |
APSGIKATCJLTAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal](/img/structure/B14475122.png)




![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
